molecular formula C6H12ClF2N B3000273 3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride CAS No. 2253638-76-3

3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride

Cat. No.: B3000273
CAS No.: 2253638-76-3
M. Wt: 171.62
InChI Key: SBWZMOPPPCZLKC-UHFFFAOYSA-N
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Description

3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride is a chemical compound with the molecular formula C6H12ClF2N. It is a derivative of pyrrolidine, characterized by the presence of two fluorine atoms and two methyl groups attached to the pyrrolidine ring. This compound is often used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride typically involves the fluorination of 4,4-dimethylpyrrolidine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions on the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidines, while oxidation and reduction can lead to different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-4,4-dimethylpyrrolidine hydrochloride depends on its specific application. For example, as an inhibitor of dipeptidyl peptidase-4 (DPP-4), it binds to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition can regulate glucose metabolism and has potential therapeutic applications in the treatment of diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine atoms and methyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

3,3-difluoro-4,4-dimethylpyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-5(2)3-9-4-6(5,7)8;/h9H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWZMOPPPCZLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1(F)F)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253638-76-3
Record name 3,3-difluoro-4,4-dimethylpyrrolidine hydrochloride
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